3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves several key steps, including reactions with substituted benzylchlorides and chloroacetic acid, leading to a series of novel derivatives. These compounds' structures have been confirmed by 1H NMR spectral data and elemental analysis, showcasing the method's effectiveness in creating complex structures (Kolisnyk et al., 2015). Another approach discussed involves the cyclization of 2-iminocoumarin-3-carboxamides, utilizing 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides as binucleophilic reagents, showcasing an efficient method for constructing the thieno[2,3-d]pyrimidine core (Kovalenko et al., 2007).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by specific NMR signals, indicating the presence of amino groups, methyl groups at position 5 of the thieno[2,3-d]pyrimidine system, and carboxamide NH groups. These spectral features are crucial for confirming the molecular structure of synthesized compounds (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including interaction with 2-anilinomethylene derivatives of dimedone, leading to the formation of specific pyrimidine-5-carboxamide derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Dotsenko et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2,3-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-9-5-4-6-12(10(9)2)21-13(23)7-22-8-20-17-14(18(22)25)11(3)15(26-17)16(19)24/h4-6,8H,7H2,1-3H3,(H2,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQRIKJIQBLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.